Azidotrimethylsilane

描述

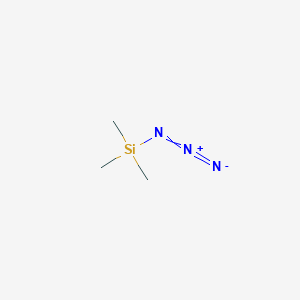

Azidotrimethylsilane is an organosilicon compound with the chemical formula C₃H₉N₃Si. It is a colorless liquid that is widely used as a reagent in organic synthesis. This compound is known for its stability and slow decomposition even at elevated temperatures, making it a safer alternative to hydrazoic acid as an azide source .

准备方法

Azidotrimethylsilane can be synthesized through several methods. One common method involves the reaction of chlorotrimethylsilane with sodium azide. The reaction is typically carried out by adding chlorotrimethylsilane dropwise to a stirred solution of sodium azide in diethylene glycol dimethyl ether . Another method involves refluxing a mixture of sodium azide and chlorotrimethylsilane in di-n-butyl ether for two days, followed by distillation of the azide directly from the reaction vessel .

化学反应分析

Hydrolysis to Hydrazoic Acid

TMSN readily hydrolyzes in the presence of water or protic solvents to release hydrazoic acid (HN), a highly toxic and explosive gas :

This reaction necessitates strict moisture-free conditions during handling. The hydrolysis byproduct, trimethylsilanol, is less hazardous and easily removable .

Nucleophilic Substitution Reactions

TMSN acts as a nucleophilic azide source in reactions with electrophilic substrates:

With Alkyl Halides and Sulfonates

TMSN displaces halides or sulfonate groups to form alkyl azides, a critical step in Staudinger and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions :

This reaction is efficient in polar aprotic solvents like acetonitrile or DMF .

Formation of Tetrazoles

TMSN reacts with nitriles under thermal or Lewis acid catalysis to form 5-substituted tetrazoles, valuable in medicinal chemistry :

For example, electrochemical C–H tetrazolation of alkyl arenes with TMSN and acetonitrile yields benzylic tetrazoles via radical and carbocation intermediates .

CuAAC for 1,2,3-Triazoles

In the presence of Cu(I), TMSN participates in click chemistry to synthesize 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and alkyl diacyl peroxides :

This method avoids handling explosive organic azides by generating them in situ .

Ring-Opening of Epoxides

TMSN opens epoxide rings to produce vicinal azido alcohols, which are precursors to amino alcohols :

The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon .

Silylation Reactions

The trimethylsilyl group in TMSN facilitates silylation of alcohols and phenols, protecting hydroxyl groups under mild conditions :

Key Research Findings

-

Oseltamivir Synthesis : TMSN was utilized in a key step of the Oseltamivir (Tamiflu®) synthesis, demonstrating its utility in pharmaceutical manufacturing .

-

Li-O2_22 Batteries : TMSN additives enhance solid electrolyte interphase (SEI) stability, improving battery cyclability .

-

GaN Nanowires : Serves as a nitrogen precursor in metal-organic chemical vapor deposition (MOCVD) .

Comparative Reaction Table

科学研究应用

Azidotrimethylsilane has a wide range of applications in scientific research:

作用机制

Azidotrimethylsilane exerts its effects primarily through its ability to donate the azide group (N₃). In reactions with ketones and aldehydes, it forms siloxy azides, which can further react to form tetrazoles . The compound can also hydrolyze to produce hydrazoic acid, which is a highly reactive species .

相似化合物的比较

Azidotrimethylsilane is often compared with other azide sources such as hydrazoic acid and sodium azide. Unlike hydrazoic acid, this compound is more stable and safer to handle . Sodium azide, while also a common azide source, does not offer the same level of stability and ease of use in organic synthesis .

Similar Compounds

- Hydrazoic acid

- Sodium azide

- Trimethylsilyl chloride (precursor)

This compound stands out due to its unique combination of stability, reactivity, and safety, making it a valuable reagent in various chemical processes.

生物活性

Azidotrimethylsilane (ATMS) is a chemical compound with the formula CHNSi. It is known for its unique reactivity and potential applications in organic synthesis, particularly in the formation of azides and tetrazoles. This article explores the biological activity of ATMS, focusing on its mechanisms of action, cytotoxicity, and implications in drug development.

This compound is characterized by its azide functional group, which contributes to its reactivity. Upon hydrolysis, ATMS can yield hydrazoic acid (HN), a highly toxic and explosive substance, indicating that ATMS must be handled with caution due to its potential hazards . The biological activity of ATMS is primarily linked to its ability to participate in nucleophilic substitution reactions, forming various derivatives that may exhibit significant pharmacological properties.

Biological Activity and Cytotoxicity

Recent studies have investigated the biological effects of compounds synthesized from this compound. Notably, derivatives formed from ATMS have shown promising cytotoxic effects against cancer cell lines. For instance, in a study examining 1,5-disubstituted-1H-tetrazoles derived from ATMS, several compounds exhibited notable anticancer activity with varying IC values across different cell lines .

Table 1: IC Values of Tetrazole Derivatives

| Compound ID | Cell Line | IC (µM) | Observations |

|---|---|---|---|

| 4a | HCT116 | 12.5 | Significant cytotoxicity observed |

| 4b | MCF-7 | 25.0 | Moderate cytotoxicity |

| 4c | A549 | 15.0 | High selectivity |

Case Studies

- Synthesis and Testing of Tetrazole Derivatives : A study synthesized various tetrazole derivatives using this compound as a precursor. The resulting compounds were tested for their cytotoxic effects on multiple cancer cell lines, revealing that certain derivatives had IC values lower than standard chemotherapeutics .

- Mechanistic Insights : Research has indicated that the biological activity of tetrazole derivatives may be attributed to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells. For example, specific compounds demonstrated a significant inhibitory effect on the G0/G1 phase of the cell cycle in HCT116 cells, leading to increased apoptosis rates .

Safety and Toxicological Considerations

Given the potential toxicity associated with this compound and its derivatives, safety measures are essential during handling and experimentation. The hydrolysis products can pose significant risks; therefore, proper laboratory protocols must be followed to mitigate exposure risks .

属性

IUPAC Name |

azido(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZOYHHAIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063542 | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Azidotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4648-54-8 | |

| Record name | Azidotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, azidotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azidotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM57JSM2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azidotrimethylsilane acts as a nucleophilic azide source. It reacts with various electrophiles, such as alkyl halides, epoxides, and activated alcohols, to replace the leaving group with an azide group (N₃). [, , , , ]

ANone: The azide group is a versatile functional group that can undergo various transformations, including:

- Reduction to amines: This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂). []

- 1,3-Dipolar cycloaddition with alkynes ("Click" chemistry): This reaction, typically catalyzed by copper(I) salts, yields 1,2,3-triazoles, which are useful in various fields, including drug discovery and material science. [, , , ]

- Reaction with thioacids: This leads to the formation of amidomethyl glycosides, although it may require harsh conditions or alternative strategies like the Staudinger reaction. []

A:

A: this compound is commonly used in aprotic solvents like dichloromethane, tetrahydrofuran, N,N-dimethylformamide, and acetonitrile. [, , , ]

A: Yes, this compound is considered highly toxic and should be handled with extreme caution. [] It decomposes explosively upon heating, and contact with acids can release highly toxic hydrogen azide gas. Proper safety measures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are crucial.

ANone: this compound is frequently employed with catalysts, especially in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Copper(I) salts like copper(I) iodide (CuI) are commonly used to accelerate the "click" reaction between azides and alkynes. [, , , ]

- Lewis acid-catalyzed reactions: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can activate epoxides or promote azide addition to other substrates. [, ]

- Solid acid catalysis: Heterogeneous catalysts like povidone-phosphotungstic acid can facilitate alcohol azidation using this compound. []

ANone: Yes, several research papers demonstrate the use of this compound in regio- and stereoselective reactions:

- Regioselective azidation of diols: The reaction of this compound with 1,2- and 1,3-diols under Mitsunobu conditions shows regioselectivity depending on the diol structure and reaction conditions. []

- Stereospecific azidation of diols: The same Mitsunobu reaction with this compound also exhibits stereospecificity, preserving the stereochemistry of the starting diol. []

- Stereoselective synthesis of (Z)-1-alkenyl azides: The reaction of trans-1,2-epoxyalkylsilanes with this compound in the presence of BF₃·OEt₂ yields (Z)-1-alkenyl azides stereoselectively. []

A: Yes, one study utilized density functional theory (DFT) calculations to investigate the mechanism of the 1,3-dipolar cycloaddition reaction of this compound with nanographene. [] The calculations provided insights into the reaction pathway, energy barriers, and the influence of the nanographene structure on reactivity.

ANone: While the provided research excerpts primarily focus on utilizing this compound itself, it's worth noting that modifying the trimethylsilyl group could potentially influence the reagent's reactivity and selectivity. For instance, using bulkier silyl groups might enhance stereoselectivity in certain reactions.

ANone: this compound finds applications beyond traditional organic synthesis due to the versatility of the azide group.

- Material science: The "click" reaction with azides introduced by this compound is valuable for synthesizing polymers, dendrimers, and other materials with tailored properties. []

- Bioconjugation: Azides can be incorporated into biomolecules using this compound, enabling conjugation with various probes or functionalities for biological studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。